molecular formula C9H19Cl2FN2 B13108214 rel-(3R,4S)-3-Fluoro-4-(pyrrolidin-1-yl)piperidine dihydrochloride

rel-(3R,4S)-3-Fluoro-4-(pyrrolidin-1-yl)piperidine dihydrochloride

Cat. No.: B13108214
M. Wt: 245.16 g/mol
InChI Key: XENORVARQSGHRH-BPRGXCPLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

rel-(3R,4S)-3-Fluoro-4-(pyrrolidin-1-yl)piperidine dihydrochloride: is a chemical compound that features a piperidine ring substituted with a fluorine atom and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rel-(3R,4S)-3-Fluoro-4-(pyrrolidin-1-yl)piperidine dihydrochloride typically involves the construction of the piperidine and pyrrolidine rings followed by their functionalization. One common method involves the use of starting materials such as 3-fluoropiperidine and pyrrolidine, which are subjected to nucleophilic substitution reactions under controlled conditions to introduce the desired substituents. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium or rhodium complexes .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as crystallization or chromatography to obtain the dihydrochloride salt form of the compound .

Chemical Reactions Analysis

Types of Reactions: rel-(3R,4S)-3-Fluoro-4-(pyrrolidin-1-yl)piperidine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various alkyl or acyl groups .

Scientific Research Applications

rel-(3R,4S)-3-Fluoro-4-(pyrrolidin-1-yl)piperidine dihydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of rel-(3R,4S)-3-Fluoro-4-(pyrrolidin-1-yl)piperidine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s unique stereochemistry allows it to bind selectively to these targets, modulating their activity and resulting in various biological effects. The pathways involved may include signal transduction cascades or metabolic processes .

Properties

Molecular Formula

C9H19Cl2FN2

Molecular Weight

245.16 g/mol

IUPAC Name

(3R,4S)-3-fluoro-4-pyrrolidin-1-ylpiperidine;dihydrochloride

InChI

InChI=1S/C9H17FN2.2ClH/c10-8-7-11-4-3-9(8)12-5-1-2-6-12;;/h8-9,11H,1-7H2;2*1H/t8-,9+;;/m1../s1

InChI Key

XENORVARQSGHRH-BPRGXCPLSA-N

Isomeric SMILES

C1CCN(C1)[C@H]2CCNC[C@H]2F.Cl.Cl

Canonical SMILES

C1CCN(C1)C2CCNCC2F.Cl.Cl

Origin of Product

United States

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